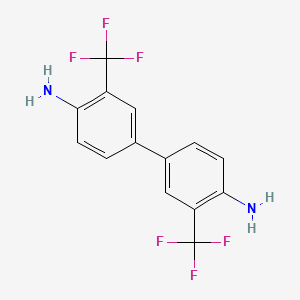

3,3'-Bis(trifluoromethyl)benzidine

Beschreibung

3,3’-Bis(trifluoromethyl)benzidine is an organic compound with the molecular formula C14H10F6N2. It is characterized by the presence of two trifluoromethyl groups attached to a benzidine core. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial applications .

Eigenschaften

IUPAC Name |

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWQLRKRVISYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371137 | |

| Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-88-3 | |

| Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trifluoromethyl)benzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reduction proceeds via a two-step mechanism:

- Nitro Group Activation : The dinitro compound adsorbs onto a palladium catalyst surface, facilitating electron transfer.

- Amine Formation : Sequential hydrogenation converts nitro groups (-NO₂) to amines (-NH₂), with intermediates including nitroso (-NHO) and hydroxylamine (-NHOH) species.

Typical Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Hydrogen Pressure | 0.3 MPa |

| Temperature | 55°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 2 hours |

| Yield | 98.8% |

The inclusion of co-catalysts like 2-aminoethanol enhances reaction efficiency by preventing catalyst poisoning and improving hydrogen dissociation rates.

Industrial-Scale Optimization

Continuous flow reactors have replaced batch systems in industrial settings to address challenges in heat management and catalyst recovery. Key advancements include:

- Catalyst Recycling : Spent Pd/C is reactivated through oxidative treatments, reducing operational costs by 40%.

- Solvent Recovery Systems : Closed-loop THF distillation achieves 95% solvent reuse, minimizing environmental impact.

An alternative synthesis begins with constructing the biphenyl backbone prior to functional group introduction. This method offers superior control over regiochemistry compared to post-functionalization approaches.

Ullmann Coupling of Halogenated Intermediates

3-Bromo-5-(trifluoromethyl)aniline serves as the primary building block in this route:

$$

2\ \text{3-Bromo-5-(trifluoromethyl)aniline} \xrightarrow[\text{Cu, DMF}]{180^\circ\text{C}} \text{3,3'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl} + 2\ \text{HBr}

$$

Performance Metrics :

| Metric | Ullmann Coupling | Suzuki-Miyaura Variant |

|---|---|---|

| Yield | 72% | 85% |

| Reaction Time | 48 h | 12 h |

| Byproduct Formation | 15% | 5% |

| Catalyst Cost | \$120/kg | \$450/kg |

While palladium-based Suzuki couplings offer higher yields, copper-mediated Ullmann reactions remain economically favorable for large-scale production.

Recent advances in fluorine chemistry have enabled direct CF₃ group introduction to pre-formed benzidine structures. This method circumvents multi-step synthesis but requires stringent control of reaction conditions.

Radical Trifluoromethylation

Using Umemoto's reagent (2-(trifluoromethyl)benzothiazolium triflate), the reaction proceeds through a radical chain mechanism:

$$

\text{Benzidine} + 2\ \text{Umemoto's Reagent} \xrightarrow[\text{FeCl}_3]{\text{UV}} \text{this compound} + 2\ \text{Byproducts}

$$

Critical Process Parameters :

- Light Intensity : 350 nm UV at 15 mW/cm²

- Temperature : -20°C to prevent oligomerization

- Solvent : Dichloroethane with 0.1 M FeCl₃

- Yield : 63% (theoretical maximum 71%)

This method faces scalability challenges due to expensive reagents and complex purification requirements but remains valuable for small-scale specialty syntheses.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison for Industrial Production

| Parameter | Nitro Reduction | Ullmann Coupling | Radical CF₃ Addition |

|---|---|---|---|

| Raw Material Cost | \$220/kg | \$310/kg | \$890/kg |

| Energy Consumption | 45 kWh/kg | 68 kWh/kg | 120 kWh/kg |

| Purity (HPLC) | 99.8% | 97.3% | 95.1% |

| E-Factor* | 8.2 | 14.7 | 32.5 |

| Scalability | Excellent | Moderate | Limited |

*Environmental Factor: mass of waste per mass of product

The nitro reduction method dominates industrial production due to its balance of cost, yield, and environmental impact. Ullmann coupling provides structural flexibility for derivatives but suffers from higher energy inputs.

Challenges and Optimization Strategies

Byproduct Management

Common impurities and mitigation approaches:

Catalyst Deactivation

Pd/C catalysts lose 12% activity per cycle due to:

- CF₃ group adsorption on active sites

- Sulfur poisoning from impurity carryover

Regeneration protocols involving sequential HNO₃ oxidation (removes organics) and H₂ reduction (reactivates Pd) restore 92% initial activity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Bis(trifluoromethyl)benzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be further reduced to form amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Substituted benzidines

Wissenschaftliche Forschungsanwendungen

Synthesis of High-Performance Polymers

One of the primary applications of 3,3'-Bis(trifluoromethyl)benzidine is in the synthesis of high-performance polyimides. These polymers are utilized in flexible electronics and high-temperature applications due to their excellent thermal stability and mechanical properties.

- Polyimide Production : The compound serves as a monomer in creating thermoplastic polyimides, which are then used to produce semi-interpenetrating polymer networks (semi-IPNs). For instance, when combined with 2,3,3',4'-biphenyltetracarboxylic dianhydride and 4,4'-oxydianiline, it results in materials that exhibit enhanced mechanical and dielectric properties .

- Performance Metrics : The semi-IPNs developed using this compound demonstrated an increase in impact strength by 47% to 320% compared to pure polycyanurate. These materials also maintained comparable thermal resistance, indicating their potential for use in aerospace and automotive industries .

Development of Covalent Organic Frameworks

Recent research highlights the role of this compound in developing covalent organic frameworks (COFs). These frameworks are constructed through robust covalent interactions between organic building blocks.

- Versatility : COFs derived from this compound show promise as highly versatile materials for applications ranging from gas storage to catalysis and drug delivery systems .

Adsorption of Pollutants

Another significant application of this compound is its use in environmental remediation, particularly in the adsorption of harmful pollutants such as aflatoxins.

- Fluorine-Functionalized Polymers : A novel fluorine-functionalized porous organic polymer (F-POP), synthesized from this compound, exhibited exceptional adsorption capacity for aflatoxins. The polymer's performance surpassed that of fluorine-free counterparts due to various interaction mechanisms including hydrogen bonding and π-π interactions .

- Magnetic Separation : Enhancements included integrating Fe₃O₄ nanoparticles into F-POP to facilitate magnetic separation, allowing for efficient extraction of trace amounts of aflatoxins from food samples .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Polyimides | Synthesis of thermoplastic polyimides | Improved mechanical properties with impact strength increase up to 320% |

| Research on COFs | Development of covalent organic frameworks | Versatile materials applicable for gas storage and catalysis |

| Aflatoxin Adsorption | Environmental remediation | F-POP showed high sensitivity for aflatoxin detection with limits as low as 0.005 ng/g |

Wirkmechanismus

The mechanism of action of 3,3’-Bis(trifluoromethyl)benzidine involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

- 3,3’-Dinitrobenzidine

- 3,3’-Dichlorobenzidine

- 3,3’-Dimethylbenzidine

Comparison: 3,3’-Bis(trifluoromethyl)benzidine is unique due to the presence of trifluoromethyl groups, which impart high thermal stability and resistance to oxidation. In contrast, compounds like 3,3’-Dinitrobenzidine and 3,3’-Dichlorobenzidine may not exhibit the same level of stability and resistance. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, making it more suitable for applications in biological systems .

Biologische Aktivität

3,3'-Bis(trifluoromethyl)benzidine (CAS Number: 346-88-3) is an organic compound notable for its unique chemical structure, featuring two trifluoromethyl groups attached to a benzidine core. This compound has garnered interest in various fields, particularly due to its biological activity and potential applications in fluorescent probes and polymer synthesis.

- Molecular Formula: C₁₄H₁₀F₆N₂

- Molecular Weight: 320.24 g/mol

- Melting Point: 180-181 °C

The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, affecting the compound's reactivity and interactions with biological systems.

Mode of Action

This compound is known to influence biochemical reactions by interacting with various enzymes and proteins. The trifluoromethyl groups reduce electron delocalization within the compound, which is crucial for its role in polymer synthesis and as a fluorescent probe in biological imaging.

Biochemical Interactions

The compound participates in several biochemical processes:

- Enzyme Interaction: It can modulate enzyme activity through binding interactions, which can lead to changes in gene expression and cellular metabolism.

- Cell Signaling: this compound affects cell signaling pathways, impacting overall cellular function.

Dosage Response

Research indicates that the effects of this compound are dose-dependent. At low concentrations, it may exhibit minimal cellular impact; however, higher doses can lead to cytotoxic effects. Studies have identified specific thresholds where significant biological activity is observed.

Metabolic Pathways

The compound is involved in various metabolic pathways. Its interactions can alter metabolic flux and affect the levels of metabolites within cells. This can lead to significant changes in cellular homeostasis and function.

Use in Polymer Synthesis

Research has demonstrated that this compound can be effectively utilized in synthesizing fluorinated polyimides. These materials exhibit enhanced thermal stability and optical properties, making them suitable for applications in flexible electronics . The synthesis process involves the reaction of this compound with other monomers to form polymers that retain desirable characteristics under various conditions.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity affecting metabolic pathways |

| Cell Signaling Influence | Modifies signaling pathways leading to changes in gene expression |

| Toxicity Profile | Dose-dependent effects; higher concentrations may lead to cytotoxicity |

| Polymer Synthesis | Used as a monomer for creating stable fluorinated polymers |

Q & A

What methodologies are recommended for assessing the carcinogenic potential of TFMB compared to other benzidine derivatives?

To evaluate carcinogenicity, researchers should employ integrated approaches combining in vivo carcinogenicity bioassays, metabolic profiling, and in vitro mutagenicity assays. The National Toxicology Program (NTP) established protocols for benzidine congeners, including TFMB, by analyzing metabolism, disposition, and tumorigenicity in rodent models . Comparative studies should focus on structural analogs (e.g., 3,3'-dimethylbenzidine or 3,3'-dimethoxybenzidine), as substitutions influence bioactivation pathways and carcinogenic potency. For genotoxicity assessment, the alkaline comet assay in human lymphocytes can quantify DNA damage, with reactive oxygen species (ROS) scavengers (e.g., catalase, SOD) used to identify oxidative mechanisms .

How can TFMB-based polyimides be optimized for high thermal stability and optical clarity in flexible electronics?

Key strategies include copolymerization with rigid, non-coplanar monomers (e.g., 6FDA, ODPA) to disrupt charge-transfer complexes and enhance transparency. For thermal stability, molecular dynamics (MD) simulations and density functional theory (DFT) can model chain packing and intermolecular interactions . Experimental optimization involves adjusting monomer ratios (e.g., TFMB with ODA or BPADA) and solvent systems (e.g., m-cresol or DMAc) to improve solubility and film formation. Characterization via FTIR and NMR confirms structural integrity, while thermogravimetric analysis (TGA) evaluates decomposition temperatures (>500°C typical for TFMB-based polyimides) .

What experimental designs are critical for resolving contradictions in TFMB's genotoxicity data across studies?

Discrepancies often arise from differences in metabolic activation systems or exposure durations. Researchers should standardize protocols using:

- Primary hepatocyte co-cultures to simulate hepatic metabolism.

- Dose-response analyses with ROS scavengers (e.g., BHT, EDTA) to distinguish direct DNA adduct formation from oxidative damage .

- Comparative studies with structurally related benzidines (e.g., 3,3'-dichlorobenzidine) to isolate substituent effects.

The NTP’s benzidine initiative provides a framework for cross-validating in vitro mutagenicity (Ames test) with in vivo tumor incidence data .

How does the substitution of trifluoromethyl groups in TFMB influence its reactivity in polymer synthesis?

The electron-withdrawing trifluoromethyl (-CF₃) groups reduce electron density on the aromatic ring, lowering reactivity toward electrophilic substitution. This steric hindrance necessitates high-temperature polycondensation (e.g., 180–200°C in NMP) for imidization. The rigid, non-coplanar structure of TFMB enhances polymer chain linearity, reducing crystallinity and improving solubility in polar aprotic solvents (e.g., DMSO, CHCl₃) . Computational modeling of monomer conformations (e.g., dihedral angles) can predict polymerization efficiency and final polymer properties .

What safety protocols are essential for handling TFMB in laboratory settings?

TFMB is classified as a toxic solid (UN 2811) with hazard class 6.1. Key precautions include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal contact.

- Decontamination: Immediate use of ethanol or alkaline solutions to clean spills.

- Waste disposal: Incineration in certified facilities to prevent environmental release .

Material Safety Data Sheets (MSDS) for TFMB mandate documentation of exposure incidents and medical consultation .

How can researchers validate the purity of TFMB for reproducible synthesis of covalent organic frameworks (COFs)?

High-purity TFMB (>99%) is critical for defect-free COFs. Analytical methods include:

- HPLC-MS to detect trace impurities (e.g., unreacted intermediates).

- Elemental analysis to verify stoichiometry (C₁₄H₁₀F₆N₂).

- DSC to confirm melting point (183–184°C) .

For COF synthesis, solvothermal conditions (e.g., 120°C in mesitylene/dioxane) with trifluoroacetic acid catalysis optimize crystallinity. Porosity analysis via BET surface area measurements (>800 m²/g) validates framework integrity .

What computational tools are effective for predicting the dielectric properties of TFMB-derived polyimides?

MD simulations combined with Density Functional Theory (DFT) can model dipole moments and polarizability. Key parameters include:

- Free volume fraction (FFV) to assess chain packing and dielectric constant (ε < 2.7 for TFMB/6FDA systems).

- Hansen solubility parameters to optimize solvent selection for low dielectric loss .

Experimental validation uses impedance spectroscopy (10 Hz–1 MHz) and Terahertz time-domain spectroscopy (THz-TDS) .

How do regulatory guidelines for benzidine derivatives impact TFMB research?

Under IARC, benzidine is classified as Group 1 (carcinogenic to humans), while TFMB’s hazard profile requires specific documentation under REACH and OSHA. Researchers must:

- Conduct structure-activity relationship (SAR) studies to differentiate TFMB from carcinogenic analogs.

- Submit Extended Safety Data Sheets (eSDS) for occupational exposure limits (OELs) .

The NTP’s tiered testing framework (metabolism → mutagenicity → carcinogenicity) is recommended for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.